molecular formula C10H15F3O2 B2912245 Ethyl 1-(trifluoromethyl)cyclohexane-1-carboxylate CAS No. 403981-04-4

Ethyl 1-(trifluoromethyl)cyclohexane-1-carboxylate

Cat. No.: B2912245
CAS No.: 403981-04-4
M. Wt: 224.223
InChI Key: BIGSUMSLEYCXIS-UHFFFAOYSA-N
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Description

Ethyl 1-(trifluoromethyl)cyclohexane-1-carboxylate is a useful research compound. Its molecular formula is C10H15F3O2 and its molecular weight is 224.223. The purity is usually 95%.
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Scientific Research Applications

  • Synthesis of Fluoren-9-ones : Ethyl cyclohexene-1-carboxylate, a related compound, reacts with various aromatic substrates in the presence of concentrated sulfuric acid to produce fluoren-9-ones, which have potential applications in chemical synthesis (Ramana & Potnis, 1993).

  • Cyclohexane Nucleosides Synthesis : Utilizing ethyl 1,3-cyclohexadiene-1-carboxylate, a precursor, cyclohexane nucleosides were synthesized, offering insights into nucleoside chemistry and conformational studies (Maurinsh et al., 1997).

  • Enantioselective Synthesis : The compound ethyl cis-5-Iodo-trans-2-methylcyclohexane-1-carboxylate, derived from a similar class of chemicals, has been synthesized for use as an attractant for the Mediterranean fruit fly, demonstrating its potential in agricultural applications (Raw & Jang, 2000).

  • Trifluoromethyl-Radical-Mediated Carbonylation : This process involves the carbonylation of alkanes under radical-reaction conditions using triflone compounds, indicating the versatility of trifluoromethylated compounds in radical chemistry (Uenoyama et al., 2006).

  • Synthesis of Trifluoromethyl Building Blocks : The creation of highly functionalized reactive intermediates for organic and heterocyclic compounds containing a trifluoromethyl group demonstrates the importance of such compounds in advanced chemical synthesis (Fadeyi & Okoro, 2008).

  • Cyclization to Phenanthrene Derivatives : Ethyl cyclohexylidene cyanoacetate undergoes cyclization, leading to phenanthrene derivatives, showcasing the compound's role in the formation of complex organic structures (Wilamowski et al., 1995).

Properties

IUPAC Name

ethyl 1-(trifluoromethyl)cyclohexane-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15F3O2/c1-2-15-8(14)9(10(11,12)13)6-4-3-5-7-9/h2-7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIGSUMSLEYCXIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1(CCCCC1)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15F3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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